molecular formula C13H19FN2 B1438702 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline CAS No. 1153197-32-0

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline

Cat. No.: B1438702
CAS No.: 1153197-32-0
M. Wt: 222.3 g/mol
InChI Key: SDSVZIDNZFKMQA-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline is an organic compound with the molecular formula C13H19FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a piperidinylmethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the parent aniline derivative.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidinylmethyl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Similar in structure but lacks the piperidinylmethyl group.

    2-[(3-Methyl-1-piperidinyl)methyl]aniline: Similar but lacks the fluoro group.

    4-Chloro-2-[(3-methyl-1-piperidinyl)methyl]aniline: Similar but with a chloro group instead of a fluoro group.

Uniqueness

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline is unique due to the presence of both the fluoro and piperidinylmethyl groups, which confer distinct chemical and biological properties. The fluoro group can enhance metabolic stability and binding affinity, while the piperidinylmethyl group can improve solubility and bioavailability .

Properties

IUPAC Name

4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-3-2-6-16(8-10)9-11-7-12(14)4-5-13(11)15/h4-5,7,10H,2-3,6,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSVZIDNZFKMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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